Technical Guide: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Technical Guide: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
CAS Number: 192661-38-4 Molecular Formula: C₇H₁₂N₂O Molecular Weight: 140.18 g/mol Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a critical workflow in the development of Janus kinase (JAK) inhibitors and other pyrazole-based pharmacophores. While direct alkylation of pyrazoles often suffers from regioselectivity issues (N1 vs. N2 alkylation), this guide presents a linear construction strategy that guarantees structural fidelity.
The recommended pathway utilizes a Vilsmeier-Haack formylation followed by a Horner-Wadsworth-Emmons (HWE) homologation and subsequent reduction. This route is selected for its scalability, cost-effectiveness, and avoidance of cryogenic lithiation steps common in discovery-scale synthesis.
Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule into stable precursors. The propyl alcohol chain is best installed via reduction of a propionate ester, which in turn is derived from an acrylate. This traces back to the highly regioselective formylation of the commercially available 1-methylpyrazole.
Figure 1: Retrosynthetic disconnection showing the C-C bond formation strategy.
Primary Synthesis Pathway (Process Route)
Phase 1: Regioselective Formylation
Objective: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde. Rationale: Direct lithiation of 1-methylpyrazole requires -78°C and n-BuLi. The Vilsmeier-Haack reaction offers a robust alternative that proceeds at moderate temperatures and exclusively targets the electron-rich C4 position.
Reagents:
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Phosphorus Oxychloride (POCl₃, 1.2 equiv)
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Dimethylformamide (DMF, 1.5 equiv)
Protocol:
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Vilsmeier Reagent Formation: In a dry reactor under N₂, cool DMF (anhydrous) to 0°C. Dropwise add POCl₃ over 30 minutes. A white semi-solid iminium salt will form.
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Addition: Add 1-methylpyrazole dropwise, maintaining internal temperature <10°C.
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Reaction: Heat the mixture to 80–90°C for 4 hours. Monitor by TLC/LCMS.
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Quench: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated Na₂CO₃ or 50% NaOH to pH 8.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Yield Expectation: 85–92% (Yellowish oil/solid).
Phase 2: Chain Extension (HWE Olefination)
Objective: Synthesis of Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Wittig reaction due to easier removal of the phosphate by-products compared to triphenylphosphine oxide.
Reagents:
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Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or KOtBu
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THF (anhydrous)
Protocol:
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Deprotonation: Suspend NaH in THF at 0°C. Add triethyl phosphonoacetate dropwise. Stir for 30 mins until H₂ evolution ceases.
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Coupling: Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (from Phase 1) in THF dropwise.
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Reaction: Warm to room temperature and stir for 2–4 hours.
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[6]
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Purification: Silica gel chromatography (Hexane/EtOAc) or recrystallization if solid.
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Yield Expectation: 88–95% (Predominantly E-isomer).
Phase 3: Hydrogenation & Reduction
Objective: Conversion to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. Rationale: A two-step reduction (Hydrogenation then Hydride Reduction) is recommended for purity. Direct reduction of the acrylate with LiAlH₄ can lead to allylic alcohol impurities or incomplete reduction.
Step 3A: Hydrogenation
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Conditions: H₂ (1 atm or 30 psi), 10% Pd/C (5 wt%), Ethanol.
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Procedure: Stir at RT for 4–6 hours. Filter through Celite. Concentrate to obtain Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate .
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Yield: Quantitative.
Step 3B: Ester Reduction
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Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv), THF.
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Protocol:
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Suspend LiAlH₄ in dry THF at 0°C.
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Add the saturated ester (from Step 3A) in THF dropwise.
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Stir at 0°C for 1 hour, then warm to RT for 2 hours.
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Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Stir until a white granular precipitate forms.
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Filtration: Filter off aluminum salts. Dry the filtrate and concentrate.
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-
Yield: 90–95%.
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | May crystallize upon prolonged storage at -20°C. |
| ¹H NMR (CDCl₃) | δ 7.35 (s, 1H), 7.22 (s, 1H), 3.85 (s, 3H), 3.65 (t, 2H), 2.55 (t, 2H), 1.85 (m, 2H).[5][7][8][9] | Characteristic pyrazole singlets and N-Me peak.[4] |
| LCMS (ESI) | [M+H]⁺ = 141.2 | Consistent with MW 140.18. |
| Boiling Point | ~130–135°C @ 0.5 mmHg | High vacuum distillation recommended for purification. |
Process Flow Diagram
Figure 2: Sequential workflow for the industrial synthesis of the target alcohol.
Safety & Troubleshooting
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Vilsmeier-Haack: The reaction of POCl₃ and DMF is exothermic. The quench generates significant heat and HCl gas; ensure proper ventilation and slow addition.
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LiAlH₄: Pyrophoric. Use under inert atmosphere. For larger scales, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene is a safer, non-pyrophoric alternative that is soluble in organic solvents.
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Purification: The final alcohol is polar. If distillation is difficult, column chromatography using DCM:MeOH (95:5) is effective.
References
- Methodology: "Regioselective synthesis of 1-substituted pyrazole-4-carbaldehydes." Journal of Heterocyclic Chemistry.
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Synthesis of Pyrazole Acrylates
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General Reduction Protocols
- Source: Organic Syntheses, Coll. Vol. 10, p. 460 (2004). "Reduction of Esters to Alcohols using Lithium Aluminum Hydride."
-
URL:[Link]
- Commercial Availability & CAS Verification: Source: Sigma-Aldrich / Merck. "3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol Product Page."
Sources
- 1. (Z)-Ethyl 3-[bis-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl-carbon-yl)amino]-3-(4-chloro-phen-yl)-2-cyano-propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoate | C9H15N3O2 | CID 165473755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 799260-83-6|(1R,2R,3R)-1-(1-Methyl-1H-pyrazol-4-yl)butane-1,2,3,4-tetraol|BLD Pharm [bldpharm.com]
- 4. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl (E)-3-(1H-pyrazol-4-ylamino)prop-2-enoate | C8H11N3O2 | CID 144107960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
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- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
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